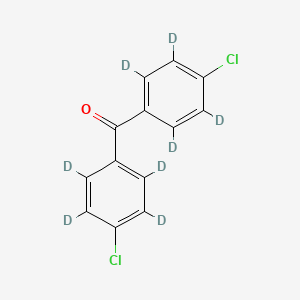

4,4'-Dichlorobenzophenone-D8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4’-Dichlorobenzophenone-D8 is an isotopically labeled compound used primarily in chemical research and experimentation. It is a deuterated form of 4,4’-Dichlorobenzophenone, where the hydrogen atoms are replaced with deuterium. This compound is often utilized as an internal standard in mass spectrometry for quantitative and qualitative analysis due to its stable isotopic nature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dichlorobenzophenone-D8 typically involves the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is conducted in a petroleum ether solvent . The deuterated version, 4,4’-Dichlorobenzophenone-D8, is prepared by incorporating deuterium into the starting materials, which involves multiple steps of chemical reactions under controlled conditions .

Industrial Production Methods

Industrial production of 4,4’-Dichlorobenzophenone-D8 follows similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The use of specialized equipment and techniques for handling deuterium is essential in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dichlorobenzophenone-D8 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives .

Applications De Recherche Scientifique

Chemical Properties and Background

- Chemical Formula : C14H10Cl4

- Molecular Weight : 320.03 g/mol

- CAS Number : 93952-20-6

DCBP-D8 is characterized by its stable isotopes, which allow for precise tracking and quantification in various analytical methods. Its structure consists of two chlorinated phenyl groups connected by a carbonyl group.

Environmental Monitoring

DCBP-D8 is utilized in environmental studies to trace the presence and behavior of pollutants. A notable study evaluated the uptake and depuration kinetics of DCBP in marine organisms, specifically the edible clam Meretrix meretrix. The research demonstrated that clams exposed to different concentrations of dicofol (from which DCBP is derived) accumulated varying levels of DCBP, indicating its potential as a biomarker for pesticide contamination in marine environments .

Table 1: Uptake Kinetics of DCBP in Meretrix meretrix

| Concentration Level (ng/L) | Uptake Rate (k_u) | Depuration Rate |

|---|---|---|

| 50 | Low | Successful after 24h |

| 500 | High | Not reached original levels |

Analytical Chemistry

In analytical chemistry, DCBP-D8 serves as a standard reference material for the detection and quantification of similar compounds in complex matrices. A study highlighted the development of a robust method for analyzing semivolatile organic compounds in water using gas chromatography coupled with tandem mass spectrometry. The method demonstrated high recovery rates for DCBP-D8, making it suitable for environmental water testing .

Table 2: Analytical Performance Metrics for DCBP-D8

| Parameter | Value |

|---|---|

| Linear Range (µg/L) | 0.002 – 0.40 |

| Limit of Detection (µg/L) | 0.002 |

| Limit of Quantification (µg/L) | 0.005 |

| Recovery (%) | 100.6 |

Toxicological Studies

Toxicological assessments often employ DCBP-D8 to understand the metabolic pathways and effects of chlorinated compounds on human health and ecosystems. Research has indicated that prolonged exposure to dicofol metabolites like DCBP can lead to bioaccumulation in aquatic organisms, raising concerns about food safety and ecosystem health .

Case Study 1: Marine Ecosystem Impact

A comprehensive study investigated the impact of pesticide metabolites on marine life using DCBP-D8 as a tracer. The findings revealed that clams exposed to higher concentrations exhibited significant bioaccumulation, prompting recommendations for monitoring pesticide levels in coastal waters to safeguard marine biodiversity .

Case Study 2: Water Quality Assessment

In another case study focusing on water quality assessment, researchers employed DCBP-D8 to evaluate contamination levels in freshwater sources affected by agricultural runoff. The results highlighted the effectiveness of using isotopically labeled compounds to trace pollution sources and assess remediation strategies .

Mécanisme D'action

The mechanism of action of 4,4’-Dichlorobenzophenone-D8 involves its role as an internal standard in analytical techniques. Its stable isotopic nature allows it to be distinguished from non-deuterated compounds, providing accurate quantification and analysis. The molecular targets and pathways involved are primarily related to its use in mass spectrometry and other analytical methods .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Dichlorobenzophenone: The non-deuterated form, used similarly in research but without the isotopic labeling.

4,4’-Difluorobenzophenone: Another halogenated benzophenone with different chemical properties and applications.

4,4’-Dimethylbenzophenone: A methylated derivative with distinct reactivity and uses.

Uniqueness

4,4’-Dichlorobenzophenone-D8 is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in precise analytical applications where differentiation between isotopes is crucial .

Activité Biologique

4,4'-Dichlorobenzophenone-D8 (D8) is a deuterated analog of 4,4'-dichlorobenzophenone, a compound known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and environmental impact.

- Chemical Formula : C13H8Cl2O

- Molecular Weight : 253.1 g/mol

- CAS Number : 90-98-2

The deuterated form (D8) is utilized primarily in research to trace metabolic pathways and interactions due to the unique properties of deuterium.

This compound exhibits a range of biological activities:

- Cytotoxicity : Studies have shown that D8 can induce apoptosis in various cell lines. It affects the cell cycle and DNA damage response pathways, making it a candidate for further investigation in cancer therapeutics .

- Antimicrobial Properties : D8 has been noted for its potential anti-infection capabilities against a variety of pathogens, including viruses and bacteria .

- Environmental Toxicity : Research indicates that D8 can exhibit toxic effects on aquatic organisms, such as Artemia salina and Daphnia magna, highlighting its environmental impact .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of D8 on mammalian cells. The following table summarizes key findings from various assays:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15.2 | Induction of apoptosis | |

| MCF-7 | 12.5 | Cell cycle arrest | |

| HepG2 | 18.0 | DNA damage response |

These studies indicate that D8's cytotoxic effects are dose-dependent and vary across different cell types.

Environmental Impact

Research conducted in coastal areas has shown that 4,4'-dichlorobenzophenone can accumulate in aquatic environments, affecting local biota. A study highlighted the uptake and depuration kinetics in the edible clam Meretrix meretrix, showing significant bioaccumulation potential .

Case Study: Ecotoxicological Assessment

A study by Ge Yin et al. assessed the toxicity of D8 on two biological models: Artemia salina and Daphnia magna. The results indicated:

- Mortality Rates : Increased mortality rates were observed at higher concentrations.

- Behavioral Changes : Significant alterations in swimming behavior were noted, suggesting neurotoxic effects.

These findings underscore the necessity for careful monitoring of D8 in environmental settings.

Propriétés

IUPAC Name |

bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKISUZLXOYGIFP-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.